![molecular formula C27H17N3OS B2437248 3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 301860-19-5](/img/structure/B2437248.png)

3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

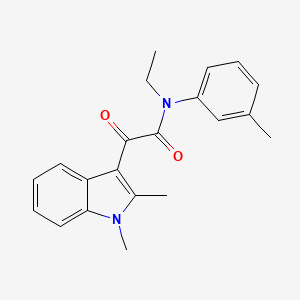

Description

The compound is a thienopyrimidinone derivative with an anthracene moiety and a phenyl group. Thienopyrimidinones are a class of organic compounds that contain a pyrimidinone ring fused to a thiophene ring. The anthracene moiety suggests that this compound may have interesting photophysical properties, as anthracene is a well-known fluorescent compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the anthracene moiety could give this compound fluorescent properties .Scientific Research Applications

Fluorescent Chemosensors for Metal Ions

Research has shown that derivatives of anthracene, similar to the compound , have been utilized as efficient fluorescent chemosensors. For instance, anthracene-bearing imidazoles have been synthesized for the selective and sensitive detection of aluminum ions in aqueous solutions. These compounds exhibit high selectivity and sensitivity, making them suitable for intracellular imaging of metal ions in living cells through confocal fluorescence microscopy techniques (Shree et al., 2019).

Electrochemical Properties

Another study investigated the electrochemical properties of a compound closely related to "(E)-3-((anthracen-9-ylmethylene)amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one". The study focused on its behavior at a platinum electrode in an acetonitrile solvent. The compound underwent oxidation and reduction processes that were thoroughly analyzed using various electrochemical techniques, providing insights into its potential applications in electrochemical systems (Asiri et al., 2011).

Spectroscopic and Computational Studies

The infrared and Raman spectra of related compounds have been studied, revealing significant insights into their structural and vibrational characteristics. These studies not only provide a deeper understanding of the molecular structure but also highlight the potential of such compounds in the field of non-linear optics due to their considerable hyperpolarizability. This aspect is crucial for the development of materials for optoelectronic applications (Chandran et al., 2011).

Antimicrobial Activities

Compounds incorporating anthracene units have been synthesized and evaluated for their antimicrobial properties. Such studies are pivotal in the search for new antibacterial and antifungal agents, with several compounds exhibiting promising activities against a range of microbial strains. This research avenue is particularly relevant in addressing the global challenge of antibiotic resistance (Gouda et al., 2010).

Optoelectronic and Charge Transfer Properties

The optoelectronic and charge transfer properties of anthracene derivatives have been explored extensively, demonstrating their potential in organic semiconductor devices. These studies focus on various properties like absorption and emission spectra, ionization potential, electron affinity, and intrinsic mobility, underscoring the versatility of such compounds in the development of efficient materials for use in optoelectronic applications (Irfan et al., 2019).

Properties

IUPAC Name |

3-[(E)-anthracen-9-ylmethylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H17N3OS/c31-27-25-24(18-8-2-1-3-9-18)16-32-26(25)28-17-30(27)29-15-23-21-12-6-4-10-19(21)14-20-11-5-7-13-22(20)23/h1-17H/b29-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQNOGJAOMSJU-WKULSOCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2437166.png)

![2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide](/img/structure/B2437168.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)

![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2437180.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2437181.png)

![1-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2437183.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2437185.png)